molecular formula C7H10ClN3 B13990164 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride

Cat. No.: B13990164
M. Wt: 171.63 g/mol
InChI Key: CUKJBTNPOPQFPM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride typically involves the cyclopropanation of pyrimidine derivatives. One common method is the reaction of pyrimidine with cyclopropanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a hydrochloric acid catalyst, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride: Similar structure but with the pyrimidine ring substituted at the 2-position.

    1-(Pyrimidin-4-yl)cyclopropanamine hydrochloride: Another isomer with substitution at the 4-position.

Uniqueness

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the pyrimidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

1-pyrimidin-5-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-3-9-5-10-4-6;/h3-5H,1-2,8H2;1H

InChI Key

CUKJBTNPOPQFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CN=C2)N.Cl

Origin of Product

United States

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